molecular formula C6H8N2O2 B2364952 1-(5-Aminoisoxazol-3-yl)propan-1-one CAS No. 1367269-22-4

1-(5-Aminoisoxazol-3-yl)propan-1-one

Cat. No.: B2364952
CAS No.: 1367269-22-4
M. Wt: 140.142
InChI Key: IXPAMXRJZXQQBY-UHFFFAOYSA-N
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Scientific Research Applications

1-(5-Aminoisoxazol-3-yl)propan-1-one has a wide range of scientific research applications:

Preparation Methods

The synthesis of 1-(5-Aminoisoxazol-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of terminal alkynes with n-BuLi, followed by the addition of aldehydes, treatment with molecular iodine, and subsequent reaction with hydroxylamine . This highly regioselective method allows for the one-pot preparation of 3,5-disubstituted isoxazoles.

Industrial production methods for this compound typically involve similar synthetic strategies but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Aminoisoxazol-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically the corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are also possible, where the amino group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired product formation.

Mechanism of Action

The mechanism of action of 1-(5-Aminoisoxazol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(5-Aminoisoxazol-3-yl)propan-1-one can be compared with other similar compounds within the isoxazole family. Some of these similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino group, which can significantly influence its reactivity and biological activity compared to other isoxazole derivatives.

Properties

IUPAC Name

1-(5-amino-1,2-oxazol-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-5(9)4-3-6(7)10-8-4/h3H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPAMXRJZXQQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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